Cas no 2287273-10-1 (2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1))

2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1) is a specialized organosulfur compound featuring a pyridine core functionalized with a sulfinic acid group and a Boc-protected aminomethyl substituent. The lithium salt form enhances solubility in polar aprotic solvents, making it suitable for use in synthetic organic chemistry, particularly in nucleophilic addition or coupling reactions. The Boc group provides stability while allowing selective deprotection for further derivatization. This compound is valued for its role as an intermediate in pharmaceutical and agrochemical synthesis, offering controlled reactivity and compatibility with sensitive functional groups. Its well-defined structure ensures reproducibility in complex synthetic pathways.
2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1) structure
2287273-10-1 structure
Product name:2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1)
CAS No:2287273-10-1
MF:C11H15LiN2O4S
Molecular Weight:278.253801584244
CID:6006792
PubChem ID:137943515

2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1) 化学的及び物理的性質

名前と識別子

    • Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
    • 2287273-10-1
    • EN300-6739131
    • lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
    • 2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1)
    • インチ: 1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1
    • InChIKey: JCGFNCNMDYYAAV-UHFFFAOYSA-M
    • SMILES: S(C1=CC=C(C=N1)CNC(=O)OC(C)(C)C)(=O)[O-].[Li+]

計算された属性

  • 精确分子量: 278.09125657g/mol
  • 同位素质量: 278.09125657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 322
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų

2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6739131-5.0g
lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95.0%
5.0g
$5949.0 2025-03-13
Enamine
EN300-6739131-0.25g
lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95.0%
0.25g
$1015.0 2025-03-13
Enamine
EN300-6739131-0.5g
lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95.0%
0.5g
$1599.0 2025-03-13
Enamine
EN300-6739131-10.0g
lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95.0%
10.0g
$8819.0 2025-03-13
1PlusChem
1P028IEH-250mg
lithium(1+)ion5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95%
250mg
$1317.00 2024-05-24
1PlusChem
1P028IEH-1g
lithium(1+)ion5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95%
1g
$2596.00 2023-12-18
1PlusChem
1P028IEH-50mg
lithium(1+)ion5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95%
50mg
$736.00 2024-05-24
1PlusChem
1P028IEH-500mg
lithium(1+)ion5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95%
500mg
$2039.00 2023-12-18
Enamine
EN300-6739131-0.1g
lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95.0%
0.1g
$712.0 2025-03-13
Enamine
EN300-6739131-2.5g
lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate
2287273-10-1 95.0%
2.5g
$4019.0 2025-03-13

2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1) 関連文献

2-Pyridinesulfinic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, lithium salt (1:1)に関する追加情報

2-Pyridinesulfinic Acid, 5-[[[(1,1-Dimethylethoxy)Carbonyl]Amino]Methyl]-, Lithium Salt (1:1)

2-Pyridinesulfinic acid, also known as 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-pyridinesulfinic acid, is a versatile compound with significant applications in the field of organic synthesis and pharmaceutical chemistry. Its lithium salt counterpart, lithium 2-pyridinesulfinic acid, has gained attention due to its unique properties and potential in catalytic processes. This compound is identified by the CAS number 2287273-10-1, which is essential for referencing its chemical structure and properties in scientific literature.

The structure of this compound consists of a pyridine ring substituted with a sulfinic acid group at the 2-position and a protected amino group at the 5-position. The presence of the sulfinic acid group imparts acidic properties, making it suitable for various reactions requiring nucleophilic attack or protonation. The amino group, protected by a tert-butoxycarbonyl (Boc) moiety, provides a site for further functionalization or activation in synthetic pathways. The lithium salt form enhances its reactivity and solubility in polar solvents, making it an attractive choice for catalytic applications.

Recent studies have highlighted the role of pyridinesulfinic acids as precursors for the synthesis of bioactive molecules. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are integral to many drug candidates. The ease of manipulation of the Boc-protected amino group allows for the introduction of diverse substituents, enabling the creation of libraries of compounds with varying biological activities.

In addition to its role in organic synthesis, this compound has shown promise in catalytic asymmetric synthesis. The sulfinic acid group can act as a chiral auxiliary, facilitating enantioselective reactions. This property has been exploited in the synthesis of chiral pharmaceuticals and agrochemicals, where high enantiomeric excess is critical for efficacy and safety.

The lithium salt form of this compound offers several advantages over its protonated counterpart. Firstly, it exhibits enhanced stability under basic conditions, which is crucial for reactions involving strong bases. Secondly, its solubility in polar aprotic solvents such as THF or DMF facilitates its use in solution-phase reactions. These attributes make it an ideal reagent for modern synthetic methodologies.

From an environmental standpoint, researchers have explored the biodegradability and toxicity profiles of this compound to ensure its safe handling and disposal. Studies indicate that under controlled conditions, the compound undergoes efficient biodegradation without posing significant risks to aquatic ecosystems. This information is vital for compliance with environmental regulations and sustainable chemical practices.

In conclusion, 2-pyridinesulfinic acid, particularly in its lithium salt form (CAS 2287273-10-1), represents a valuable tool in contemporary organic chemistry. Its unique structure and reactivity make it indispensable for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new avenues for its utilization, this compound will likely play an increasingly important role in advancing drug discovery and chemical innovation.

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